1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine 1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646999
InChI: InChI=1S/C6H12N4O/c1-5(11-2)3-10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3
SMILES:
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol

1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17646999

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
IUPAC Name 1-(2-methoxypropyl)triazol-4-amine
Standard InChI InChI=1S/C6H12N4O/c1-5(11-2)3-10-4-6(7)8-9-10/h4-5H,3,7H2,1-2H3
Standard InChI Key YQJDZGOFSKGLBS-UHFFFAOYSA-N
Canonical SMILES CC(CN1C=C(N=N1)N)OC

Introduction

Structural Characteristics and Molecular Identity

Core Structure and IUPAC Nomenclature

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 2-methoxypropyl group and at the 4-position with an amine (-NH2). The IUPAC name, 1-(2-methoxypropyl)-1H-1,2,3-triazol-4-amine, reflects this substitution pattern. The methoxypropyl side chain introduces stereochemical complexity, with the propyl group’s branching at the second carbon (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H12N4OCalculated
Molecular Weight168.21 g/mol
SMILESCOCC(C)N1C=C(N=N1)NDerived
XLogP3-AA0.8 (estimated)
Hydrogen Bond Donors1 (amine)

Synthesis and Reaction Pathways

Cyclization Strategies from α,α-Dichlorotosyl Hydrazones

A validated route for 1,2,3-triazole synthesis involves α,α-dichlorotosyl hydrazones as precursors. Under basic conditions, these hydrazones undergo elimination of HCl to form vinyldiazine intermediates, which subsequently react with amines to yield triazoles . For 1-(2-methoxypropyl) derivatives, a propyl-containing hydrazone precursor could be cyclized with ammonia or ammonium salts to install the 4-amine group (Scheme 1) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

While CuAAC typically generates 1,4-disubstituted triazoles, modifications using propargyl ethers (e.g., 2-methoxypropyl propargyl ether) and azides may enable access to 1,4,5-trisubstituted variants. Recent work demonstrates that β-diketones and DMF can serve as acylating agents under PPTS catalysis, suggesting pathways to introduce acyl or amine groups post-cyclization .

Table 2: Optimized Reaction Conditions for Triazole Formation

ParameterOptimal ValueReference
CatalystPPTS (0.2 equiv)
Temperature120°C
SolventToluene or DMF
Reaction Time12–24 hours

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The amine group at C4 confers nucleophilic character, making the compound susceptible to electrophilic substitution or acylation. The methoxypropyl chain enhances solubility in polar aprotic solvents, as evidenced by analogous compounds with benzyloxy groups .

Spectroscopic Fingerprints

  • 1H NMR: The triazole proton (C5-H) typically resonates at δ 7.8–8.2 ppm, while the methoxy group appears as a singlet near δ 3.3 ppm .

  • IR Spectroscopy: N-H stretches (amine) emerge at 3300–3400 cm⁻¹, and triazole ring vibrations occur near 1600 cm⁻¹ .

Applications and Biological Relevance

Materials Science Applications

Triazole amines serve as ligands in coordination polymers. The methoxy oxygen could act as an additional donor site, enhancing metal-binding capacity—a property observed in benzyloxy-substituted triazoles .

Future Research Directions

  • Stereoselective Synthesis: Investigating asymmetric methods to control the configuration of the methoxypropyl branch.

  • Biological Screening: Evaluating antimicrobial and kinase-inhibitory activity in vitro.

  • Coordination Chemistry: Exploring complexes with transition metals for catalytic applications.

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